molecular formula C10H10N2O3 B1487864 1-Picolinoylazetidine-3-carboxylic acid CAS No. 1343993-46-3

1-Picolinoylazetidine-3-carboxylic acid

Cat. No.: B1487864
CAS No.: 1343993-46-3
M. Wt: 206.2 g/mol
InChI Key: YTXRGYWHTGDAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Picolinoylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring substituted with a carboxylic acid group at the 3-position and a picolinoyl (pyridine-2-carbonyl) moiety at the 1-position. These compounds are often utilized in pharmaceutical research, coordination chemistry, and material science due to their unique ring strain, electronic properties, and bioactivity .

Properties

CAS No.

1343993-46-3

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

1-(pyridine-2-carbonyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c13-9(8-3-1-2-4-11-8)12-5-7(6-12)10(14)15/h1-4,7H,5-6H2,(H,14,15)

InChI Key

YTXRGYWHTGDAOS-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C(=O)O

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size and Strain :

    • Azetidine (4-membered ring) introduces significant ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered). This strain can enhance reactivity, making azetidine derivatives valuable in drug design for constrained conformations .
    • Cyclobutane-based analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid) exhibit planar rigidity, differing from the puckered geometry of azetidine .
  • Substituent Effects: The picolinoyl group in 1-Picolinoylazetidine-3-carboxylic acid introduces a pyridine moiety, which may enhance metal coordination or π-π stacking in biological targets. Similar pyridine-containing analogs (e.g., 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid) are studied for their coordination chemistry . Benzyl and Cbz groups (e.g., in 1-Cbz-Azetidine-3-carboxylic acid) improve lipophilicity and stability, critical for pharmacokinetic optimization .
  • Carboxylic Acid Functionality :

    • The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and binding affinity. For example, 3-Indolecarboxylic acid leverages this group for industrial and biological applications .

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